![molecular formula C15H8ClF3N2O B2572403 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine CAS No. 1023544-22-0](/img/structure/B2572403.png)
3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine
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Description
3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine, also known as 3-CQT, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile and highly reactive molecule that has been used in a variety of syntheses, including the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. 3-CQT has also been used in a variety of biochemical and physiological studies, and is known to have a wide range of effects on a variety of biological systems.
Scientific Research Applications
Metalation and Functionalization
- 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine demonstrates unique reactivity in metalation processes. The molecule can be selectively metalated and subsequently carboxylated or otherwise functionalized at various positions. This reactivity extends to trifluoromethyl-substituted pyridines and quinolines, enabling the preparation of several carboxylic acids regioisomerically uncontaminated (Schlosser & Marull, 2003).
Protecting Group in Nucleotide Synthesis
- The compound serves as a protecting group in the synthesis of internucleotidic bonds. Its specific removal has been achieved efficiently with zinc acetate or 2-pyridine-carboxaldehyde oxime, demonstrating its utility in nucleotide chemistry (Kamaike, Ueda, Tsuchiya, & Takaku, 1983).
Synthesis of o-Chloro Hydroxy Derivatives
- Pyridine hydrochloride, a reagent used in the cleavage of ethers, has been shown to be effective for the synthesis of chloro compounds starting from bromo derivatives in pyridine and quinoline series. This includes the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline, indicating the compound's versatility in generating chloro derivatives (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).
Intermediates in Various Applications
- The compound has been studied for its role as an intermediate in pharmaceuticals, agrochemicals, biochemicals, and particularly herbicides. Its synthesis and application in these fields highlight its significance as a versatile chemical building block (Zheng-xiong, 2004).
Antimicrobial Activities and DNA Interaction
- Research on 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine has included the investigation of its antimicrobial activities. The compound's interaction with DNA has been monitored, showcasing its potential in biomedical research (Evecen, Kara, İdil, & Tanak, 2017).
Structural Studies and Applications
- Structural studies of the compound have been conducted to understand its molecular assemblies and coordination complexes. These studies are crucial for developing applications in catalysis and material science (Jeon, Kim, Lee, & Kim, 2013).
properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-7-10(15(17,18)19)8-21-14(11)22-12-5-1-3-9-4-2-6-20-13(9)12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBKCRFAFZMEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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